molecular formula C17H18F2N2OS2 B2935131 (2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421456-19-0

(2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Número de catálogo: B2935131
Número CAS: 1421456-19-0
Peso molecular: 368.46
Clave InChI: OYMWPLNWYYXGEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone (CAS 1421495-07-9) is a synthetic small molecule with a molecular formula of C18H19F3N2OS2 and a molecular weight of 400.5 g/mol . This compound is built on a piperidine core, a privileged scaffold in medicinal chemistry known to be present in a wide range of biologically active compounds . The structure incorporates a 2,4-difluorophenyl group and a 4-methylthiazole moiety linked via a thiomethyl bridge, making it a complex heterocyclic building block of significant interest for early-stage research and development. The piperidine nucleus is a common feature in molecules that interact with central nervous system targets, such as muscarinic receptor subtypes and NMDA receptors . Furthermore, the 4-methylthiazole component is a key heterocycle often explored for its potential in drug discovery. The specific combination of these features suggests this compound may have potential utility as a key intermediate or a candidate for high-throughput screening in the development of novel therapeutic agents. Researchers can investigate its properties and mechanism of action, which may include binding studies with various protein targets. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS2/c1-11-9-23-17(20-11)24-10-12-4-6-21(7-5-12)16(22)14-3-2-13(18)8-15(14)19/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMWPLNWYYXGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Central Ring Aryl Group Substituent/Functional Group Key Features Reference
Target Compound Piperidine 2,4-Difluorophenyl (4-Methylthiazol-2-yl)thio methyl Thioether linkage, methylthiazole, moderate lipophilicity -
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl Phenylsulfonyl Sulfonyl group (polar), triazole core (hydrogen-bond acceptor)
4-(2-Pyridinyl)piperazinomethanone Piperazine Thiophen-2-yl Pyridinyl Piperazine (higher basicity), thiophene (π-π interactions)
2-(4-Fluorophenyl)-1-{4-[(1-methylindole-2-carbonyl)piperazin-1-yl]}ethanone Piperazine 4-Fluorophenyl 1-Methylindole-2-carbonyl Indole (hydrophobic interactions), piperazine (enhanced solubility)
[4-(4-Chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone Piperidino (4-OH) 4-Chlorophenyl Thiazolyl with pyrrole Hydroxyl group (hydrogen bonding), chlorophenyl (electron-withdrawing)

Key Observations:

Central Ring Variations Piperidine vs. Triazole vs. Piperidine: The triazole core in ’s compound may offer stronger hydrogen-bonding capacity compared to the target’s piperidine, favoring target engagement in polar environments .

Substituent Effects

  • Thioether vs. Sulfonyl : The target’s thioether linkage (C-S-C) is less polar than the sulfonyl group (SO2) in ’s compound, likely increasing lipophilicity and metabolic stability .
  • Methylthiazole vs. Indole/Pyrrole : The 4-methylthiazole in the target may provide better π-stacking than the indole () or pyrrole () groups, but with reduced hydrophobicity .

Aryl Group Modifications 2,4-Difluorophenyl vs.

Research Implications and Limitations

While structural comparisons provide insights, the absence of direct pharmacological data for the target compound in the evidence necessitates caution. For example:

  • Synthetic Challenges : The thioether linkage in the target may require specialized reagents (e.g., α-halogenated ketones, as in ) for efficient synthesis .
  • Metabolic Stability : The methylthiazole-thioether motif could resist oxidative metabolism better than sulfonyl or hydroxylated analogs, but this requires experimental validation .

Further studies should prioritize synthesizing the target compound and evaluating its physicochemical properties (e.g., logP, solubility) and biological activity relative to these analogs.

Q & A

Basic: What synthetic strategies are recommended for preparing (2,4-difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone?

Methodological Answer:
The compound’s synthesis involves multi-step reactions, leveraging nucleophilic substitution and coupling reactions. Key steps include:

  • Friedel-Crafts acylation to attach the 2,4-difluorophenyl group to the piperidine scaffold (similar to methods in biphenylmethanone synthesis ).
  • Thioether formation between 4-methylthiazole-2-thiol and a bromomethyl-piperidine intermediate, using base catalysis (e.g., K₂CO₃ in DMF) .
  • Final purification via column chromatography (silica gel, gradient elution) and characterization by ¹H/¹³C NMR and HRMS to confirm regioselectivity and purity .

Critical Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions, such as over-alkylation of the thiazole ring .

Advanced: How can X-ray crystallography resolve structural ambiguities in analogs of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions. For example:

  • Crystal growth : Use slow evaporation of a saturated DCM/hexane solution at 298 K .
  • Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω scans.
  • Refinement : Apply SHELXL-2018/3 to achieve R-factors < 0.07, ensuring accurate bond length/angle measurements (e.g., C–C bonds resolved to ±0.008 Å) .

Example : A related thiazolidinone analog showed hydrogen bonding between the carbonyl group and adjacent aromatic rings, influencing its stability and reactivity .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:
Prioritize assays aligned with structural analogs’ known activities:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-quorum sensing : Violacein inhibition in C. violaceum to assess biofilm disruption .

Data Interpretation : Compare results to positive controls (e.g., fluconazole for antifungals) and validate via dose-response curves .

Advanced: How can researchers address contradictions in bioactivity data across different studies?

Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized protocols : Adhere to OECD guidelines for reproducibility .
  • Stability testing : Use HPLC-UV to monitor compound degradation under assay conditions (e.g., pH, temperature) .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., 2,4-difluorophenyl vs. 2,4-dichlorophenyl analogs) .

Example : A thiadiazole derivative showed variable antifungal activity due to differences in solvent (DMSO vs. saline) affecting solubility .

Advanced: What computational and experimental methods predict the environmental fate of this compound?

Methodological Answer:
Follow the INCHEMBIOL framework :

Physicochemical properties : Determine logP (octanol-water partitioning) and hydrolysis half-life using HPLC and LC-MS.

Biotic transformation : Test microbial degradation in soil slurry via LC-QTOF-MS to identify metabolites.

Ecotoxicity : Daphnia magna acute toxicity assay (OECD 202) and algal growth inhibition (OECD 201).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.